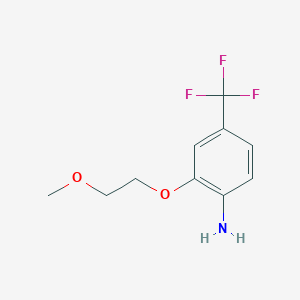

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline

Description

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a methoxyethoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₂F₃NO₂, with an average molecular mass of 235.205 g/mol and a monoisotopic mass of 235.082013 g/mol . The methoxyethoxy substituent enhances solubility in polar solvents, while the electron-withdrawing -CF₃ group influences electronic properties and reactivity.

Properties

IUPAC Name |

2-(2-methoxyethoxy)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-6-7(10(11,12)13)2-3-8(9)14/h2-3,6H,4-5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEFCCTYDOYXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline typically involves the introduction of the methoxyethoxy and trifluoromethyl groups onto an aniline precursor. One common method involves the nucleophilic aromatic substitution reaction where an aniline derivative is reacted with a suitable electrophile to introduce the trifluoromethyl group. The methoxyethoxy group can be introduced through etherification reactions using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxyethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially modulating enzyme activity or receptor interactions. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

4-(Trifluoromethyl)aniline (Compound 1 in )

- Key Differences : Lacks the methoxyethoxy group, resulting in lower molecular weight (161.12 g/mol) and reduced solubility.

- The absence of methoxyethoxy reduces steric hindrance, favoring interactions in enzyme-binding pockets .

4-(Trifluoromethoxy)aniline (Compound 2 in )

- Structure : Contains a trifluoromethoxy (-OCF₃) group at the 4-position.

- Key Differences : -OCF₃ is more electron-withdrawing than -CF₃, altering reaction kinetics in urea-forming reactions (e.g., compound 8 in ). This group may enhance metabolic stability compared to methoxyethoxy .

Functional Group Modifications

2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline ()

- Structure : Introduces iodine at the 2-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- Key Differences : The iodine substituent increases molecular weight (362 g/mol, m/z 362 [M+H]⁺ ) and facilitates boronate intermediate formation (e.g., Reference Example 14 in ). This modification is critical for synthesizing biphenyl derivatives in drug discovery .

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline ()

- Structure: Ethoxyphenoxy group at the 2-position and -CF₃ at the 5-position.

- Key Differences: The ethoxyphenoxy group increases molecular weight (297.28 g/mol) and lipophilicity (logP ≈ 3.5) compared to methoxyethoxy. This enhances membrane permeability but may reduce aqueous solubility .

Fluorination Patterns

3,5-Bis(trifluoromethyl)aniline (Compound 3 in )

4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline ()

- Structure : Features a perfluoropropane-2-yl (-C(CF₃)₃) group at the 4-position.

- Key Differences : Extreme fluorination increases molecular weight (329.14 g/mol) and hydrophobicity, making it suitable for high-performance materials but challenging for biological applications .

Comparative Data Table

Biological Activity

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug development.

- Molecular Formula : C10H12F3N

- Molecular Weight : 213.21 g/mol

- CAS Number : 455-14-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating its potential as an antibacterial and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of trifluoromethyl anilines exhibit potent antimicrobial properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.070 to 8.95 µM) .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Other derivatives | 0.070 - 8.95 | E. coli, M. tuberculosis |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

- IC50 Values : The compound demonstrated IC50 values greater than 10 µM against several cancer cell lines, indicating a selective cytotoxic profile.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of DNA Replication : Similar compounds have been shown to inhibit DNA synthesis in cancer cells.

- Modulation of Apoptotic Pathways : Induction of apoptosis has been observed, suggesting potential as an anti-cancer agent.

Case Studies and Research Findings

- Antibacterial Efficacy : A study involving various aniline derivatives found that those with trifluoromethyl substitutions showed enhanced antibacterial activity compared to their non-fluorinated counterparts .

- Anticancer Potential : In a series of experiments, compounds structurally related to this compound were tested against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.